molecular formula C18H22N2O6S B3292256 N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 877648-06-1

N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3292256
CAS No.: 877648-06-1
M. Wt: 394.4 g/mol
InChI Key: JJPRFHVQLXTKQG-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic synthesis The process begins with the preparation of the furan and morpholine intermediates, followed by their coupling with the benzodioxine moiety

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.

Uniqueness

N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications across various fields, distinguishing it from simpler compounds like dichloroaniline and 1,2-cyclohexane dicarboxylic acid diisononyl ester.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c21-27(22,14-3-4-17-18(12-14)26-11-10-25-17)19-13-15(16-2-1-7-24-16)20-5-8-23-9-6-20/h1-4,7,12,15,19H,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPRFHVQLXTKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
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N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
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N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
N-[2-(Furan-2-YL)-2-(morpholin-4-YL)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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